Methyllithium

Beschreibung

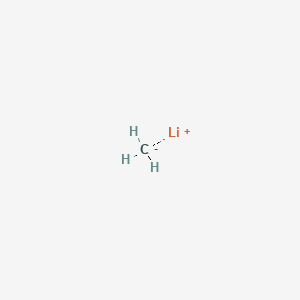

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

lithium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.Li/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLVCKWPAMTVTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[CH3-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Li | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061273 | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

22.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917-54-4 | |

| Record name | Lithium, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium, methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyllithium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of Methyllithium

For Researchers, Scientists, and Drug Development Professionals

Methyllithium (CH₃Li), the simplest of the organolithium reagents, is a cornerstone in synthetic organic and organometallic chemistry. Its utility as a potent nucleophile and strong base is dictated by the unique nature of its carbon-lithium (C-Li) bond and its tendency to exist in aggregated forms. This technical guide provides a comprehensive overview of the structure and bonding of this compound, detailing its solid-state and solution-phase characteristics, the theoretical underpinnings of its bonding, and the experimental protocols for its characterization.

The Nature of the Carbon-Lithium Bond

The C-Li bond is highly polar, with a significant degree of ionic character due to the large difference in electronegativity between carbon and lithium. Estimates suggest the ionic character of the C-Li bond in alkyllithium compounds is between 80% and 88%. This polarization results in a partial negative charge on the carbon atom, making it a powerful nucleophile and base. While predominantly ionic, the C-Li bond also exhibits some covalent character arising from orbital overlap. Computational studies using density functional theory (DFT) and other ab initio methods have been instrumental in elucidating the nuanced nature of this bond, indicating that both ionic and covalent contributions are significant to its overall properties.

Aggregation and Structure

In both the solid state and in solution, this compound does not typically exist as a simple monomer. Instead, it forms aggregates or oligomers, which are crucial to its stability and reactivity. The degree of aggregation is influenced by the solvent, the presence of additives like lithium halides, and the steric bulk of the organic substituent.

Solid-State Structure

X-ray crystallography has been pivotal in determining the solid-state structure of this compound. It most commonly exists as a tetramer , (CH₃Li)₄, in a distorted cubane-type cluster. In this arrangement, four lithium atoms and four methyl carbon atoms occupy alternate corners of the cube. The four lithium atoms form a tetrahedron. Each methyl group is positioned over a face of the Li₄ tetrahedron, with the carbon atom bonding to three lithium atoms.

In the absence of coordinating solvents, a hexameric form, (CH₃Li)₆, can also be observed, particularly in hydrocarbon solvents like benzene (B151609). This structure is described as a hexagonal prism with lithium and carbon atoms at alternate corners.

Inter-cluster interactions, specifically agostic interactions between the methyl hydrogens and lithium atoms of adjacent clusters, contribute to the low volatility and insolubility of this compound in alkanes.

For Researchers, Scientists, and Drug Development Professionals

This compound (CH₃Li), the simplest of the organolithium reagents, is a cornerstone in synthetic organic and organometallic chemistry. Its utility as a potent nucleophile and strong base is dictated by the unique nature of its carbon-lithium (C-Li) bond and its tendency to exist in aggregated forms. This technical guide provides a comprehensive overview of the structure and bonding of this compound, detailing its solid-state and solution-phase characteristics, the theoretical underpinnings of its bonding, and the experimental protocols for its characterization.

-

The Nature of the Carbon-Lithium Bond

The C-Li bond is highly polar, with a significant degree of ionic character due to the large difference in electronegativity between carbon and lithium. This polarization results in a partial negative charge on the carbon atom, making it a powerful nucleophile and base. While predominantly ionic, the C-Li bond also exhibits some covalent character arising from orbital overlap. Computational studies have been instrumental in elucidating the nuanced nature of this bond, indicating that both ionic and covalent contributions are significant to its overall properties. The strength of the C-Li bond has been estimated to be approximately 57 kcal/mol.

-

Aggregation and Structure

In both the solid state and in solution, this compound does not typically exist as a simple monomer. Instead, it forms aggregates or oligomers, which are crucial to its stability and reactivity. The degree of aggregation is influenced by the solvent, the presence of additives like lithium halides, and the steric bulk of the organic substituent.

2.1. Solid-State Structure

X-ray crystallography has been pivotal in determining the solid-state structure of this compound. It most commonly exists as a tetramer , (CH₃Li)₄, in a distorted cubane-type cluster. In this arrangement, four lithium atoms and four methyl carbon atoms occupy alternate corners of the cube. The four lithium atoms form a tetrahedron. Each methyl group is positioned over a face of the Li₄ tetrahedron, with the carbon atom bonding to three lithium atoms.

In hydrocarbon solvents, a hexameric form, (CH₃Li)₆, can also be observed. This structure is described as a hexagonal prism with lithium and carbon atoms at alternate corners.

Inter-cluster interactions, specifically agostic interactions between the methyl hydrogens and lithium atoms of adjacent clusters, contribute to the low volatility and insolubility of this compound in alkanes.

Data Presentation

Table 1: Crystallographic Data for this compound Tetramer, (CH₃Li)₄

| Parameter | Value (Å) | Reference |

| Li–Li distance | 2.68 | |

| C–Li distance (intratetramer) | 2.31 | |

| C–Li distance (intertetramer) | 2.36 |

Table 2: Computational Data for this compound Aggregation

| Process | Energy (kcal/mol) | Computational Method |

| Dimerization (2 CH₃Li → (CH₃Li)₂) | -41.7 | NL-SCF/TZ2P |

| Tetramerization (4 CH₃Li → (CH₃Li)₄) | -126.6 | NL-SCF/TZ2P |

| Aggregation Energy of Tetramer | -124.4 | B3LYP/6-311+G(2d,p)+ZPC//B3LYP/6-31+G* |

2.2. Solution-Phase Structure

The structure of this compound in solution is dynamic and highly dependent on the solvent. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), favor the formation of the tetramer . In contrast, hydrocarbon solvents like benzene promote the formation of the hexamer .

The presence of lithium halides, often found in commercially available this compound solutions, can influence the aggregation state by forming mixed aggregates. For example, in the presence of lithium bromide in THF, a dimeric species, H₃CLi-LiBr, has been observed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-phase structure of this compound. ¹H, ¹³C, ⁶Li, and ⁷Li NMR have all been employed to investigate its aggregation state. The chemical shifts and coupling constants are sensitive to the local chemical environment and can distinguish between different oligomeric forms.

Mandatory Visualization

Caption: Structure of the this compound tetramer.

Caption: Structure of the this compound hexamer.

Caption: Workflow for this compound characterization.

Experimental Protocols

Given the pyrophoric nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques. All glassware must be rigorously dried, and solvents must be anhydrous.

Synthesis of Halide-Free this compound

Commercially available this compound often contains lithium halides, which can influence its reactivity and aggregation. A halide-free solution can be prepared as follows:

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser is assembled and flame-dried under a stream of inert gas.

-

Reactants: Lithium metal (as a dispersion or freshly cut pieces) is added to anhydrous diethyl ether.

-

Addition of Methyl Halide: Methyl chloride is bubbled through the stirred suspension. The reaction is exothermic and should be controlled by the rate of addition.

-

Precipitation and Filtration: Lithium chloride, being poorly soluble in diethyl ether, precipitates out of solution. The mixture is allowed to settle, and the supernatant containing the halide-free this compound is cannulated into a clean, dry storage vessel.

-

Titration: The concentration of the this compound solution should be determined by titration (e.g., Gilman double titration) before use.

X-ray Crystallography

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution in a suitable anhydrous solvent (e.g., diethyl ether for the tetramer, or a hydrocarbon for the hexamer) in a sealed tube.

-

Crystal Mounting: Inside a glovebox, a suitable crystal is selected and mounted on a cryoloop using an inert oil (e.g., paratone-N). The mounted crystal is then rapidly transferred to the cold stream of the diffractometer.

-

Data Collection: A low temperature (typically 100-150 K) is used to minimize thermal motion and protect the crystal from decomposition. A full sphere of diffraction data is collected using a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a modern detector.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F². Hydrogen atoms can often be located in the difference Fourier map.

NMR Spectroscopy

-

Sample Preparation: Inside a glovebox, the this compound solution is transferred into a dry NMR tube. A sealed capillary containing a deuterated solvent (e.g., benzene-d₆ or THF-d₈) is often added for locking and referencing. The NMR tube must be sealed to prevent contamination.

-

Data Acquisition:

-

¹H and ¹³C NMR: Standard one-dimensional spectra are acquired. Due to the fluxional nature of the aggregates, the signals may be broad at room temperature. Low-temperature NMR can be used to slow down the exchange processes and resolve individual signals for different species.

-

⁶Li and ⁷Li NMR: These nuclei are particularly informative for studying the aggregation state. ⁶Li is a spin-1 nucleus with a smaller quadrupole moment than ⁷Li (spin-3/2), often resulting in sharper lines. Chemical shifts are sensitive to the coordination environment of the lithium atoms.

-

-

Data Analysis: The number of signals, their chemical shifts, and their multiplicities (especially in ¹³C spectra due to C-Li coupling) provide information about the symmetry and size of the aggregates in solution. 2D NMR techniques, such as DOSY, can also be used to determine the size of the aggregates based on their diffusion coefficients.

Computational Modeling

-

Methodology: Density Functional Theory (DFT) is a commonly employed method for studying the structure and bonding of organolithium compounds. Functionals such as B3LYP are often used in conjunction with Pople-style basis sets (e.g., 6-31G* or larger).

-

Calculations:

-

Geometry Optimization: The geometries of different oligomers (monomer, dimer, tetramer, hexamer) are optimized to find the minimum energy structures.

-

Frequency Calculations: These are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies.

-

Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to investigate the nature of the C-Li bond and the charge distribution within the molecule.

-

Aggregation Energies: The relative stabilities of the different aggregates can be calculated to understand the thermodynamics of oligomerization.

-

Conclusion

This compound is a fundamentally important reagent whose reactivity is intricately linked to its structure and bonding. The highly polar C-Li bond and the propensity to form tetrameric and hexameric aggregates are defining features. A thorough understanding of these characteristics, gained through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for its effective and safe use in chemical synthesis and drug development. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this and other reactive organometallic compounds.

An In-depth Technical Guide to the Aggregation of Methyllithium in Solution

For Researchers, Scientists, and Drug Development Professionals

Methyllithium (MeLi), the simplest of the organolithium reagents, is a cornerstone in synthetic organic chemistry, valued for its potent nucleophilicity and basicity. However, its utility is intricately linked to its complex solution-state behavior, primarily its tendency to self-associate into aggregates. Understanding and controlling this aggregation is paramount for optimizing reaction outcomes, ensuring reproducibility, and enabling rational process development. This technical guide provides a comprehensive overview of this compound aggregation in solution, detailing the experimental and computational methodologies used for its characterization and presenting key quantitative data.

The Nature of this compound Aggregation

In solution, this compound exists as a dynamic equilibrium of various aggregated species, with the position of this equilibrium being highly dependent on the solvent, concentration, temperature, and the presence of additives such as lithium halides or coordinating ligands.[1] The two most commonly observed aggregates are the tetramer and the hexamer .

-

In ethereal solvents , such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), this compound predominantly exists as a tetramer , [(MeLi)₄].[2] These solvents coordinate to the lithium atoms, stabilizing the tetrameric structure.

-

In hydrocarbon solvents , like benzene (B151609) or cyclohexane, the less-solvated and consequently more associated hexamer , [(MeLi)₆], is the favored species.[3]

The aggregation state of this compound profoundly influences its reactivity. Generally, lower aggregation states are associated with higher reactivity, as the carbanionic methyl groups are more accessible for reaction.[4]

Experimental Characterization of Aggregation

Several experimental techniques are employed to probe the nature and extent of this compound aggregation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for studying organolithium aggregation in solution.[2] The use of isotopes such as ⁶Li and ¹³C provides invaluable information about the structure and dynamics of the aggregates.

Key NMR Observables:

-

Chemical Shifts (δ): The chemical shifts of ⁶Li and ¹³C nuclei are sensitive to the local electronic environment and can distinguish between different aggregation states.

-

Scalar Coupling (¹J(¹³C, ⁶Li)): The one-bond coupling constant between ¹³C and ⁶Li provides direct evidence of the C-Li bond and its multiplicity can indicate the number of lithium atoms directly bonded to a carbon.

-

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficients of the molecules, which correlate with their size. It can be used to differentiate between aggregates of different sizes in solution.[5][6]

Quantitative NMR Data for this compound Aggregation

The following tables summarize key NMR data for this compound aggregates in different solvent systems. Note that chemical shifts can be influenced by concentration, temperature, and the presence of impurities.

| Aggregate | Solvent | Nucleus | Chemical Shift (δ, ppm) | ¹J(¹³C, ⁶Li) (Hz) | Reference |

| Tetramer | Diethyl Ether | ⁶Li | ~1.8 | Not Reported | [1] |

| Tetramer | Diethyl Ether | ¹³C | ~-10 to -16 | ~15 | [1] |

| Mixed Tetramers with LiBr | Diethyl Ether | ⁶Li | 0.44, 1.04/1.08, 1.72/1.80 | Not Applicable | [1] |

| Dimer with LiBr | THF | ⁶Li | Not Reported | Not Reported | [2] |

Note: Obtaining precise and universally applicable chemical shift and coupling constant values is challenging due to the dynamic nature of the equilibria and the sensitivity of these parameters to experimental conditions. The values presented are indicative and sourced from various studies.

Cryoscopy

Cryoscopy is a classical colligative property-based method for determining the molar mass of a solute in solution by measuring the freezing point depression of a solvent. This technique can be used to determine the average degree of aggregation (n) of this compound in non-coordinating solvents like benzene or cyclohexane.[3]

Average Degree of Aggregation of this compound by Cryoscopy

| Solvent | Average Aggregation Number (n) |

| Benzene | ~6 (Hexamer) |

| Cyclohexane | ~6 (Hexamer) |

Computational Insights into Aggregation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become an indispensable tool for understanding the structures and energetics of this compound aggregates. These calculations provide valuable insights that complement experimental findings.

Calculated Aggregation Energies of this compound Oligomers

The stability of this compound aggregates can be quantified by their aggregation energies, which are the energies released upon the formation of the aggregate from its monomeric units.

| Oligomer | Aggregation Energy (kcal/mol) |

| Dimer | -44.3 |

| Trimer | -79.0 |

| Tetramer | -122.9 to -124.4 |

These values represent the stabilization gained by forming the respective oligomer from monomers and highlight the strong thermodynamic driving force for aggregation.

Experimental Protocols

Precise and careful experimental technique is crucial when working with pyrophoric and air-sensitive reagents like this compound.

Preparation of Halide-Free this compound

Commercially available this compound often contains lithium halides (LiCl or LiBr) which can influence its aggregation and reactivity.[7] For fundamental studies of aggregation, it is often desirable to use "halide-free" this compound.

Procedure for Preparing Low-Halide this compound: [8]

-

Reaction Setup: A multi-necked flask equipped with a mechanical stirrer, a condenser, and an inlet for inert gas is charged with a dispersion of lithium metal in diethyl ether under an argon atmosphere.

-

Addition of Methyl Halide: Methyl chloride is bubbled through the stirred lithium dispersion. Lithium chloride, being poorly soluble in diethyl ether, precipitates out of the solution.

-

Isolation: The reaction mixture is allowed to settle, and the supernatant containing the low-halide this compound is cannulated away from the precipitated lithium chloride.

-

Titration: The concentration of the resulting this compound solution is determined by titration, for example, using the Gilman double titration method.[8]

Low-Temperature NMR Spectroscopy of this compound

Sample Preparation (under inert atmosphere): [9][10]

-

Dry and Purge NMR Tube: A 5 mm NMR tube, preferably equipped with a J. Young's valve, is thoroughly dried in an oven and cooled under a stream of dry argon or nitrogen.

-

Solvent and Analyte Transfer: The deuterated solvent (e.g., THF-d₈, toluene-d₈), previously dried over a suitable drying agent and degassed, is transferred to the NMR tube via a cannula or a gas-tight syringe.

-

A known volume of the this compound solution is then carefully added to the NMR tube.

-

Sealing: The NMR tube is securely sealed with the J. Young's valve or flame-sealed.

NMR Acquisition:

-

Spectrometer Setup: The NMR spectrometer is equipped with a variable temperature unit.

-

Temperature Equilibration: The sample is inserted into the probe, and the temperature is lowered to the desired value (e.g., -80 °C or lower). The sample must be allowed to equilibrate at each temperature before data acquisition.

-

Acquisition of Spectra: ¹H, ¹³C, and ⁶Li NMR spectra are acquired at various temperatures to observe changes in chemical shifts, coupling constants, and line shapes, which provide information about the dynamic equilibria between different aggregate species.

Cryoscopic Determination of Aggregation Number

-

Apparatus: A specialized cryoscopy apparatus that allows for the maintenance of an inert atmosphere and precise temperature measurement is required.

-

Solvent Selection: A non-coordinating solvent with a well-defined freezing point and cryoscopic constant (e.g., benzene or cyclohexane) is chosen.

-

Freezing Point of Pure Solvent: The freezing point of a known mass of the pure solvent is accurately determined.

-

Addition of this compound: A known mass of this compound is added to the solvent under an inert atmosphere.

-

Freezing Point of the Solution: The freezing point of the resulting solution is measured. The freezing point depression (ΔTf) is the difference between the freezing points of the pure solvent and the solution.

-

Calculation: The apparent molar mass of this compound in the solution is calculated using the formula: M = (Kf * w_solute) / (ΔTf * w_solvent), where Kf is the cryoscopic constant of the solvent. The average degree of aggregation (n) is then determined by dividing the apparent molar mass by the molar mass of the this compound monomer.

Visualizing this compound Aggregation and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound aggregation.

References

- 1. scielo.br [scielo.br]

- 2. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of this compound in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound Aggregation [sites.science.oregonstate.edu]

- 5. Isotopically enriched 13C diffusion-ordered NMR spectroscopy: analysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Sample Preparation [nmr.chem.ualberta.ca]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organomation.com [organomation.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

synthesis of methyllithium from methyl halides

An In-depth Technical Guide to the Synthesis of Methyllithium from Methyl Halides

Abstract

This compound (CH₃Li) is a cornerstone organometallic reagent in modern organic and organometallic chemistry, valued for its potent nucleophilicity and basicity.[1][2] Its synthesis is a critical process for both laboratory and industrial applications. This technical guide provides a comprehensive overview of the synthesis of this compound via the reaction of various methyl halides (chloride, bromide, and iodide) with lithium metal. It includes detailed experimental protocols, a comparative analysis of quantitative data from each route, and essential safety and handling procedures required for this pyrophoric substance.

Core Principles of Synthesis

The is fundamentally an oxidation-reduction reaction where a methyl halide reacts with two equivalents of lithium metal.[3][4] The general stoichiometry is as follows:

CH₃X + 2Li → CH₃Li + LiX (where X = Cl, Br, I)

The choice of methyl halide and solvent system significantly impacts the purity, composition, and solubility of the final this compound product.[1] The reactivity of the methyl halides follows the order I > Br > Cl.[4]

-

Methyl Chloride (CH₃Cl) : This precursor is used to produce "low-halide" or "halide-free" this compound.[2][5] The byproduct, lithium chloride (LiCl), exhibits low solubility in ethereal solvents like diethyl ether and precipitates from the solution.[1][6] This allows for its removal by filtration, yielding a purer this compound solution.[1] The reaction with methyl chloride is slower than with other halides and often requires a more reactive form of lithium, such as a fine dispersion containing 1% sodium, to proceed efficiently.[6][7]

-

Methyl Bromide (CH₃Br) : Synthesis with methyl bromide yields a this compound solution containing one molar equivalent of the byproduct, lithium bromide (LiBr).[6] Unlike LiCl, LiBr forms a soluble complex with this compound (MeLi-LiBr) in diethyl ether.[1][5] Most commercially available this compound consists of this complex.[1]

-

Methyl Iodide (CH₃I) : Similar to the bromide route, using methyl iodide results in a soluble this compound-lithium iodide (MeLi-LiI) complex.[6][8] In certain applications, the presence of the iodide anion is considered essential for the desired subsequent reactivity.[9]

Data Presentation: Comparative Synthesis Parameters

The selection of a synthetic route depends on the desired purity and the specific requirements of the subsequent application. The following table summarizes key quantitative data for the synthesis of this compound from different methyl halides.

| Parameter | Methyl Chloride Route | Methyl Bromide Route | Methyl Iodide Route |

| Product Composition | "Low-Halide" CH₃Li[1] | CH₃Li-LiBr Complex[1] | CH₃Li-LiI Complex[6] |

| Byproduct | Lithium Chloride (LiCl)[3] | Lithium Bromide (LiBr)[1] | Lithium Iodide (LiI)[6] |

| Byproduct Solubility (in Diethyl Ether) | Precipitates[1][6] | Soluble Complex[1] | Soluble Complex[6] |

| Typical Solvent(s) | Diethyl Ether[6], 2-MeTHF/Cumene[10] | Diethyl Ether[1][11] | Diethyl Ether[9] |

| Typical Yield | 70–89%[6] | Not explicitly quantified | Not explicitly quantified |

| Typical Concentration | 1.40–1.77 M[6] | 1.5–2.2 M[11] | 1.1 M[9] |

| Final Halide Content | 0.07–0.09 M (as LiCl)[6] | ~1 molar equivalent (as LiBr)[6] | ~1 molar equivalent (as LiI)[6] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound from a methyl halide.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Extreme caution is required when performing these procedures. This compound is pyrophoric and reacts violently with water and air.[12][13] All operations must be conducted under an inert atmosphere (preferably argon) using anhydrous solvents and appropriate personal protective equipment. [6][14]

Protocol 4.1: Synthesis of Low-Halide this compound from Methyl Chloride

This protocol is adapted from the peer-reviewed procedure in Organic Syntheses.[6]

-

Apparatus Setup : A dry, 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, and a dry ice condenser. The entire apparatus is flushed with argon and maintained under a positive argon pressure.

-

Lithium Preparation : A 30% dispersion of lithium metal in mineral oil (containing 1% sodium, 13.9 g, 2.00 g-atom of Li) is transferred to the flask. The mineral oil is removed by washing three times with ~150 mL portions of anhydrous diethyl ether under argon, with the ether being removed via a cannula after each wash.

-

Reaction Setup : 500 mL of anhydrous diethyl ether is added to the oil-free lithium. In a separate, dry graduated cylinder cooled to -24°C, condense methyl chloride gas (passed through a drying agent) until the desired volume is collected.

-

Reaction : While vigorously stirring the lithium/ether suspension, the condensed liquid methyl chloride is added over approximately 1.5 hours. The reaction temperature should be maintained to ensure a controlled reaction.

-

Workup and Isolation : After the addition is complete, the mixture is stirred at 25°C for an additional hour and then allowed to stand overnight to allow the precipitated lithium chloride to settle. The supernatant, a clear, pale-yellow solution of this compound, is carefully transferred via a large-gauge cannula through a glass wool filter into a dry, argon-flushed storage flask.

-

Analysis : The concentration of the this compound solution is determined using a standard method such as the Gilman double titration.[6] Yields are typically in the range of 70-89%, with concentrations of 1.40–1.77 M.[6]

Protocol 4.2: Synthesis of this compound-Lithium Bromide Complex

This protocol is adapted from a method described for preparing the MeLi-LiBr complex.[11]

-

Apparatus Setup : A reaction flask is charged with 800 mL of dry diethyl ether. Lithium metal lumps are flattened to ~1.5 mm thickness, cut into small chips (e.g., 2 x 10 x 1.5 mm), and added to the flask.

-

Reaction Setup : The flask is purged with dry argon and the mixture is cooled to -25°C.

-

Reaction : Methyl bromide (MeBr, 104.4 g, 1.1 mol) is added via a cooled dropping funnel. The initiation of the reaction is indicated by the appearance of turbidity and a rise in the internal temperature.

-

Completion and Workup : After the addition is complete, the reaction is stirred at -15°C for an additional hour. The temperature is then slowly allowed to rise to 0°C.

-

Isolation : The resulting solution of the MeLi-LiBr complex is transferred (decanted or cannulated) into a dry, inert gas-filled storage vessel.

Safety and Handling

This compound is a highly reactive and pyrophoric compound that can ignite spontaneously on contact with air.[6] It also reacts violently with water and other protic solvents.[1]

-

Inert Atmosphere : All manipulations must be performed under a dry, inert atmosphere (argon is recommended).[6] Nitrogen can react with finely divided lithium to form lithium nitride.[6]

-

Personal Protective Equipment (PPE) : A fire-resistant lab coat (e.g., Nomex), safety goggles, and appropriate gloves (a double-gloving system, such as nitrile under neoprene, is recommended) must be worn at all times.[14][15]

-

Engineering Controls : Work must be conducted in a chemical fume hood with the sash positioned as low as possible.[14] An appropriate dry-powder fire extinguisher (Class D) must be readily available. A safety shower and eyewash station should be immediately accessible.[12]

-

Storage : this compound solutions should be stored under an inert atmosphere in a tightly sealed container, away from heat and ignition sources.[12][13] Refrigerated storage (below 4°C) in an explosion-proof refrigerator is recommended to ensure stability.[12]

Conclusion

The offers several pathways to access this vital reagent. The choice of methyl chloride allows for the preparation of low-halide solutions, which is advantageous for applications sensitive to the presence of lithium salts. Conversely, syntheses from methyl bromide or iodide yield stable, soluble complexes that are widely used in organic synthesis. A thorough understanding of the detailed experimental protocols and stringent adherence to safety procedures are paramount for the successful and safe laboratory preparation of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. EP1682627B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. Ch 14 : Prep. of RLi [chem.ucalgary.ca]

- 5. This compound [chemeurope.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sites.wp.odu.edu [sites.wp.odu.edu]

- 11. researchgate.net [researchgate.net]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. echemi.com [echemi.com]

- 14. ehs.ucr.edu [ehs.ucr.edu]

- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyllithium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllithium (CH₃Li) is the simplest of the organolithium reagents and a cornerstone in synthetic organic and organometallic chemistry. Its utility as a potent nucleophile and strong base makes it an invaluable tool in the construction of complex molecules, including active pharmaceutical ingredients. A thorough understanding of its physical properties is paramount for its safe and effective handling, as well as for the precise control of chemical reactions. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and insights into its structural and reactive nature.

Core Physical Properties

This compound is a highly reactive, pyrophoric compound that is typically handled as a solution in ethereal solvents. Its physical properties are significantly influenced by its aggregation state, which is dependent on the solvent and the presence of coordinating species such as lithium halides.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. It is important to note that due to its reactivity, some of these properties are for the compound in solution or are challenging to determine for the pure, solid substance.

| Property | Value | Notes |

| Molecular Formula | CH₃Li | |

| Molecular Weight | 21.98 g/mol | [1] |

| Appearance | Colorless to yellowish solution | In ethereal solvents.[2] |

| Melting Point | 70-71 °C | For the solid. |

| Boiling Point | Decomposes | This compound decomposes at elevated temperatures. The boiling point of its common solvent, diethyl ether, is approximately 34.6 °C.[2] |

| Density (of solution) | ~0.7 g/cm³ at 20 °C | For a typical 1.6 M solution in diethyl ether.[2] |

| Solubility | Soluble in diethyl ether and tetrahydrofuran (B95107) (THF). Insoluble in hydrocarbon solvents. | Reacts with water and other protic solvents.[3][4] |

| Flash Point | -45 °C | For a solution in diethyl ether.[2] |

Structure and Aggregation

In both the solid state and in solution, this compound exists as oligomeric clusters. The nature of these aggregates is highly dependent on the solvent environment. This aggregation behavior is a critical factor influencing its reactivity.

In ethereal solvents such as diethyl ether and tetrahydrofuran, this compound predominantly forms a tetrameric structure. This cluster can be visualized as a distorted cubane-type structure with lithium and carbon atoms at alternating vertices. In non-coordinating hydrocarbon solvents, a hexameric structure is favored. The presence of lithium halides (LiX), often found in commercially available this compound solutions, can lead to the formation of mixed aggregates.

The structures of these aggregates have been extensively studied and confirmed by single-crystal X-ray crystallography and various NMR spectroscopic techniques, including ⁶Li, ⁷Li, and ¹³C NMR.[1][3]

Aggregation equilibrium of this compound in different solvent environments.

Experimental Protocols

The pyrophoric and air-sensitive nature of this compound necessitates the use of specialized techniques for the determination of its physical properties. All manipulations must be carried out under an inert atmosphere of argon or nitrogen using either a Schlenk line or a glovebox.

Determination of Concentration by Titration

The accurate determination of the concentration of this compound solutions is crucial for stoichiometric control in chemical reactions. A widely used method is the Gilman double titration.

Methodology:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere. Anhydrous solvents are required.

-

Aliquotting: Using a gas-tight syringe, a precise volume (e.g., 1.0 mL) of the this compound solution is withdrawn and added to a flask containing a known excess of a quenching reagent, typically 1,2-dibromoethane (B42909) in an inert solvent. A second, identical aliquot is added to a separate flask containing only the inert solvent.

-

Titration: The first flask (containing the quenched sample) is titrated with a standardized solution of a protic acid (e.g., HCl) to determine the amount of "residual base" (non-organolithium bases). The second flask is carefully quenched with water and then titrated with the same standardized acid solution to determine the "total base".

-

Calculation: The concentration of this compound is calculated as the difference between the total base and the residual base.

An alternative and often simpler method involves direct titration with a standard solution of a secondary alcohol, such as sec-butanol in xylene, using an indicator like 1,10-phenanthroline (B135089) or N-benzylbenzamide, which produces a distinct color change at the endpoint.[5]

Synthesis of Halide-Free this compound

Commercially available this compound often contains lithium halides from its synthesis. For certain applications, the presence of these halides can be detrimental. "Halide-free" this compound can be prepared from methyl chloride.

Methodology:

-

Apparatus Setup: A multi-necked flask equipped with a mechanical stirrer, a condenser, and an inlet for inert gas is assembled and flame-dried under vacuum, then filled with argon or nitrogen.

-

Lithium Dispersion: A dispersion of lithium metal in mineral oil is washed with an anhydrous solvent (e.g., hexane) under an inert atmosphere to remove the oil. The washed lithium is then suspended in anhydrous diethyl ether.

-

Reaction: Methyl chloride gas is bubbled through the stirred lithium suspension at a controlled rate. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

Precipitation and Filtration: Lithium chloride, being insoluble in diethyl ether, precipitates out of the solution.

-

Isolation: The supernatant solution of halide-free this compound is carefully transferred via cannula to a separate, dry, and inerted storage vessel.

Experimental workflow for the synthesis of halide-free this compound.

Safety and Handling

This compound is pyrophoric, meaning it can ignite spontaneously on contact with air. It also reacts violently with water and other protic solvents. Therefore, strict adherence to safety protocols is essential.

-

Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (argon or nitrogen) using a Schlenk line or a glovebox.[6][7]

-

Personal Protective Equipment (PPE): Fire-resistant lab coats, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene gloves) must be worn.

-

Syringe and Cannula Techniques: Transfers of this compound solutions should be performed using gas-tight syringes or stainless-steel cannulas.

-

Storage: this compound solutions should be stored in sealed containers under an inert atmosphere and refrigerated to minimize decomposition.

-

Disposal: Unused or waste this compound must be quenched carefully by slow addition to a non-protic solvent followed by the slow addition of a quenching agent like isopropanol. The process should be conducted in a fume hood, and the temperature should be monitored.

This guide provides a foundational understanding of the physical properties of this compound. For any specific application, it is crucial to consult detailed safety data sheets and established laboratory safety protocols.

References

chemical reactivity of methyllithium

An In-depth Technical Guide to the Chemical Reactivity of Methyllithium

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CH₃Li) is a cornerstone organometallic reagent, distinguished by its dual character as a potent nucleophile and a strong base.[1][2] Its utility in organic synthesis is vast, primarily in the formation of carbon-carbon bonds, the synthesis of complex molecules, and the preparation of other organometallic compounds.[1][3] This document provides a comprehensive technical overview of the structure, bonding, and . It includes a summary of its quantitative properties, detailed experimental protocols for its handling and use, and visualizations of its core reactivity principles and experimental workflows. Due to its highly reactive and pyrophoric nature, all operations involving this compound necessitate rigorous anhydrous and inert atmospheric conditions.[4][5]

Structure and Bonding

The reactivity of this compound is a direct consequence of its unique structure and the highly polarized carbon-lithium bond.[2][6] The significant difference in electronegativity between carbon and lithium imparts a substantial partial negative charge on the carbon atom, making it a powerful nucleophile and base.[3][4]

Aggregation in Solution and Solid State

This compound does not exist as a simple monomer. Instead, it forms oligomeric clusters, the nature of which is highly dependent on the solvent.[4][7]

-

In Hydrocarbon Solvents (e.g., Benzene): this compound predominantly exists as a hexamer , (CH₃Li)₆.[4]

-

In Ethereal Solvents (e.g., Diethyl Ether, THF): The coordinating nature of ether solvents favors the formation of a tetramer , (CH₃Li)₄.[4] The tetrameric structure is a distorted cubane-type cluster with carbon and lithium atoms at alternate corners.[4][8] This tetramer is particularly stable and, unlike butyllithium (B86547), is not significantly deaggregated by additives like HMPA or even by THF itself.[4][7]

The bonding within these "electron-deficient" clusters involves multi-center, two-electron bonds.[4][9] For instance, in the tetramer, the bonding can be described as a set of localized molecular orbitals formed by the interaction of an sp³ hybrid orbital from each methyl group with the three 2s orbitals of the Li atoms on a triangular face of the Li₄ tetrahedron, forming a 4-center, 2-electron (4c-2e) bond.[9]

Figure 1. Influence of solvent on this compound aggregation state.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for understanding its stoichiometry, stability, and reactivity.

| Property | Value | Reference(s) |

| Chemical Formula | CH₃Li | [4] |

| Molar Mass | 21.98 g/mol | [4] |

| Solid-State Structure | Tetrameric, distorted cubane-type cluster | [4][8] |

| C-Li Bond Length | 2.31 Å | [4] |

| Li-Li Bond Length | 2.68 Å | [4] |

| C-Li Bond Strength | ~57 kcal/mol | [4] |

| Common Commercial Forms | 1.6 M in Diethyl Ether, 3.0 M in Diethoxymethane | [5] |

Core Chemical Reactivity

This compound's chemical behavior is dominated by its dual role as a strong base and a potent nucleophile.[2][10] The choice of reaction pathway is dictated by the substrate and reaction conditions.

Figure 2. Dual reactivity profile of this compound.

Basicity and Deprotonation Reactions

With a conjugate acid (methane) pKa of approximately 50, this compound is an exceptionally strong base capable of deprotonating a wide range of C-H, N-H, and O-H bonds.[11][12] While it is effective, n-butyllithium is more commonly used for deprotonation due to its higher reactivity and lower cost.[4] However, this compound remains a crucial reagent for specific metalation reactions.[1]

Relative Basicity of Common Organolithium Reagents

| Reagent | Increasing Basicity Order |

|---|---|

| Phenyllithium (PhLi) | 1 (Least Basic) |

| This compound (MeLi) | 2 |

| n-Butyllithium (n-BuLi) | 3 |

| sec-Butyllithium (s-BuLi) | 4 |

| tert-Butyllithium (t-BuLi) | 5 (Most Basic) |

(Source:[13])

Nucleophilic Reactivity

This compound serves as a synthetic equivalent of the methyl anion (CH₃⁻) synthon.[4] It readily attacks a variety of electrophilic centers.

Summary of this compound Reactivity with Various Electrophiles

| Electrophile Class | Product Type | General Reaction | Reference(s) |

|---|---|---|---|

| Aldehydes | Secondary Alcohols | RCHO + MeLi → RCH(Me)OH (after workup) | [14] |

| Ketones | Tertiary Alcohols | R₂CO + MeLi → R₂C(Me)OH (after workup) | [4][15] |

| Carbon Dioxide (CO₂) | Carboxylic Acid Salt | CO₂ + MeLi → CH₃CO₂Li | [4] |

| Non-metal Halides | Methylated Non-metals | PCl₃ + 3 MeLi → PMe₃ + 3 LiCl | [4][15] |

| Transition Metal Halides | Organometallic Complexes | ZrCl₄ + 6 MeLi → Li₂ZrMe₆ + 4 LiCl | [15] |

| Epoxides | Alcohols | Ring-opening to form a more substituted alcohol |[16] |

The reaction with metal halides is particularly important for generating other key reagents, such as lithium dimethylcuprate (a Gilman reagent), which is widely used for conjugate additions.[4]

Metal-Halogen Exchange

Although historically considered less effective than butyllithium for metal-halogen exchange, this compound can be highly efficient under specific circumstances.[17] The reaction involves the exchange of a lithium atom for a halogen atom on an organic substrate.[18]

R-X + CH₃-Li ⇌ R-Li + CH₃-X

This reaction is particularly effective for aryl bromides and iodides that possess an ortho-coordinating substituent.[17][19] The ortho group is believed to chelate the lithium atom, facilitating the exchange process. This method provides a mild and efficient route to generate aryllithium intermediates, which can then be trapped with an electrophile.[19]

Figure 3. Logical workflow for ortho-assisted metal-halogen exchange.

Experimental Protocols

Extreme caution is paramount when working with this compound. All glassware must be oven- or flame-dried, and all procedures must be conducted under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[3][10]

Safe Handling and Transfer

This compound is pyrophoric and reacts violently with water.[4][20] Always use proper personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and appropriate gloves (nitrile gloves under neoprene are recommended).[5]

Syringe/Cannula Transfer Workflow:

-

Preparation: Work in a fume hood or glove box. Ensure the reaction flask is assembled, dried, and purged with inert gas.

-

Reagent Bottle: Clamp the Sure/Seal™ bottle of this compound securely. Puncture the septum with a needle connected to an inert gas line to maintain positive pressure.

-

Transfer: Use a clean, dry syringe or a double-tipped cannula to withdraw the desired volume of the solution.[5]

-

Dispensing: Insert the needle/cannula through the septum of the reaction flask and slowly dispense the reagent, typically into a cooled solution.

-

Cleaning: Quench any residual reagent in the syringe/cannula by drawing up and expelling a dry, inert solvent like hexane, followed by a careful quench with isopropanol.

Protocol for Titration (Determination of Molarity)

The concentration of commercial organolithium solutions can degrade over time. It is essential to titrate them periodically. The Gilman double titration method is a reliable standard.[21][22]

-

Prepare Flasks: Prepare two dry flasks under an inert atmosphere.

-

Aliquot 1 (Total Base): Using a 1.00 mL syringe, add one aliquot of the this compound solution to the first flask containing 10 mL of water. Add a phenolphthalein (B1677637) indicator and titrate with standardized 0.100 M HCl until the endpoint. This determines the "total base" (CH₃Li + any LiOH, etc.).[21]

-

Aliquot 2 (Residual Base): To the second flask, add 1 mL of benzyl (B1604629) chloride and stir for 5 minutes. This selectively consumes the CH₃Li. Then, add 10 mL of water and a phenolphthalein indicator. Titrate with the same standardized 0.100 M HCl. This determines the "residual base" (non-organolithium bases).[21]

-

Calculation: The concentration of this compound is the difference between the total base and residual base concentrations.[21]

Representative Protocol: Addition to a Ketone

This protocol outlines the general procedure for the synthesis of a tertiary alcohol from a ketone.

Figure 4. Experimental workflow for the addition of MeLi to a ketone.

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an inert gas inlet.

-

Reagent Addition: Under a positive pressure of argon, dissolve the ketone (e.g., 1.0 eq) in anhydrous diethyl ether.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

This compound Addition: Slowly add the titrated this compound solution (e.g., 1.1 eq) dropwise via syringe. Maintain the temperature below 5 °C. An exothermic reaction will be observed.

-

Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Quench: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[14]

-

Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Purification: Purify the crude product by flash chromatography or recrystallization as required.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. ehs.ucr.edu [ehs.ucr.edu]

- 6. nbinno.com [nbinno.com]

- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound Solution|1.6M in Diethyl Ether|RUO [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. This compound [chemeurope.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. echemi.com [echemi.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. orgsyn.org [orgsyn.org]

Methyllithium: A Technical Guide to its Dual Role as a Nucleophile and Base

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyllithium (CH₃Li) is a cornerstone organometallic reagent, distinguished by its potent nucleophilic and basic properties.[1] Stemming from the highly polarized carbon-lithium bond, its reactivity is harnessed in a vast array of organic transformations, from the formation of carbon-carbon bonds to the selective deprotonation of weakly acidic protons.[1][2] This technical guide provides an in-depth examination of the dual chemical nature of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways to support its effective and safe utilization in research and development.

Core Chemical Principles

This compound's utility is a direct consequence of the significant difference in electronegativity between carbon and lithium, which imparts a high degree of ionic character to the C-Li bond.[3][4] This polarization results in a partial negative charge on the carbon atom, making it a powerful electron-pair donor—the fundamental characteristic of both Lewis bases and nucleophiles.[3][5] In solution and in the solid state, this compound exists not as a simple monomer but as an oligomeric cluster, typically a tetramer in ethereal solvents and a hexamer in hydrocarbons.[4][6][7] This aggregation influences its solubility and reactivity.

This compound as a Strong Base

The basicity of an organolithium reagent is best understood by considering the acidity of its conjugate acid. For this compound, the conjugate acid is methane (B114726) (CH₄).[8] With a pKa value of approximately 50, methane is one of the weakest known carbon acids, signifying that its conjugate base, the methyl anion (represented by this compound), is an exceptionally strong base.[9] This potent basicity allows this compound to deprotonate a wide range of compounds that are otherwise considered non-acidic.[9][10]

Quantitative Basicity Data

The strength of this compound as a base enables it to deprotonate substrates with pKa values far exceeding those accessible by common alkoxide or amine bases. A comparative ranking places it among the stronger, yet more manageable, organolithium bases.[10]

| Reagent/Acid | Conjugate Acid | pKa (approx. in DMSO) | Relative Basicity |

| Phenyllithium | Benzene | 43 | Mildest |

| This compound | Methane | 50 | Mild |

| n-Butyllithium | n-Butane | 50 | Strong |

| sec-Butyllithium | n-Butane | 51 | Stronger |

| tert-Butyllithium | Isobutane | 53 | Strongest |

Data synthesized from multiple sources.[10][11]

Deprotonation Reactions (Metalation)

This compound is effective in metalation reactions, where it selectively abstracts a proton to form a new organolithium species.[1] This is a foundational technique for generating other reactive intermediates. A primary application is the formation of lithium enolates from ketones, which are key intermediates in C-C bond-forming reactions.[2][4]

Experimental Protocol: Deprotonation of a Terminal Alkyne

This protocol details the deprotonation of phenylacetylene (B144264) to form lithium phenylacetylide, a versatile nucleophile.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Ensure the system is under a positive pressure of inert gas.

-

Reagent Preparation: In the reaction flask, dissolve phenylacetylene (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C using an ice-water bath.

-

Reaction Execution: While stirring, slowly add a titrated solution of this compound (1.05 eq., typically 1.6 M in diethyl ether) to the flask via syringe over 15 minutes. A slight effervescence (methane evolution) may be observed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The reaction is typically assumed to be quantitative.

-

Subsequent Use: The resulting solution of lithium phenylacetylide is ready for reaction with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) without isolation.

This compound as a Nucleophile

As a nucleophile, this compound excels at attacking electron-deficient carbon centers, forming new carbon-carbon bonds.[2] This reactivity is most frequently exploited in additions to carbonyl compounds and the opening of epoxides.[5][12]

Nucleophilic Addition to Carbonyls

This compound readily adds to aldehydes and ketones in a highly effective manner.[5][13] The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[14] Addition to an aldehyde produces a secondary alcohol, while addition to a ketone yields a tertiary alcohol.[5][14]

Experimental Protocol: Addition to a Ketone

This protocol describes the synthesis of 2-phenyl-2-propanol (B165765) from acetophenone (B1666503).

-

Apparatus Setup: Prepare a flame-dried, three-necked round-bottom flask under a positive pressure of inert gas, equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

-

Reagent Preparation: Dissolve acetophenone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. In the reaction flask, place the titrated this compound solution (1.1 eq., 1.6 M in diethyl ether) and cool it to -78 °C using a dry ice/acetone bath.

-

Reaction Execution: Add the acetophenone solution dropwise from the funnel to the stirred this compound solution, maintaining the internal temperature below -65 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction's completion by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Competition Between Pathways: Base vs. Nucleophile

The dual reactivity of this compound means it can act as a base or a nucleophile, with the dominant pathway depending on several factors.

-

Substrate Steric Hindrance: With sterically hindered ketones, nucleophilic attack on the carbonyl carbon is slowed, allowing the competing reaction—deprotonation at the α-carbon to form an enolate—to become significant or even dominant.[15]

-

Acidity of the Substrate: If the substrate has an acidic proton (e.g., alcohols, terminal alkynes, carboxylic acids), a rapid acid-base reaction will occur in preference to nucleophilic attack.[9]

-

Temperature: Lower temperatures (e.g., -78 °C) often favor nucleophilic addition, while higher temperatures can sometimes favor deprotonation.

Practical Considerations and Standard Procedures

Handling and Safety

This compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[16][17] It also reacts violently with water and other protic sources.[5] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried or oven-dried glassware.[17][18]

Mandatory Personal Protective Equipment (PPE):

-

Flame-resistant lab coat (e.g., Nomex).[18]

-

Safety goggles or a face shield.[16]

-

Appropriate chemical-resistant gloves (a common recommendation is nitrile gloves worn under neoprene gloves).[16][18]

Titration of this compound Solutions

The concentration of commercially available organolithium solutions can decrease over time. Accurate quantification of the active reagent is crucial for stoichiometry-sensitive reactions. The Gilman double titration method is a standard procedure.[19]

Protocol Summary: Gilman Double Titration [19]

-

Total Base: An aliquot of the this compound solution is cautiously added to water and titrated with a standardized solution of hydrochloric acid to determine the total amount of base (CH₃Li + any LiOH, etc.).[19]

-

Residual Base: A second aliquot is first reacted with 1,2-dibromoethane (which consumes the active CH₃Li) and then quenched with water. This solution is then titrated with standardized HCl to determine the amount of non-organolithium, or "residual," base.[19]

-

Calculation: The concentration of active this compound is the difference between the total base and residual base concentrations.[19]

Conclusion

This compound's pronounced dual character as a strong base and a potent nucleophile makes it an indispensable reagent in modern organic synthesis. A thorough understanding of its fundamental reactivity, the factors governing the competition between its basic and nucleophilic pathways, and strict adherence to established handling protocols are paramount for its successful and safe application. By leveraging the principles and procedures outlined in this guide, researchers can effectively harness the synthetic power of this compound to construct complex molecular architectures and advance the frontiers of chemical and pharmaceutical development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Khan Academy [khanacademy.org]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. oc.tu-bs.de [oc.tu-bs.de]

- 7. benchchem.com [benchchem.com]

- 8. This compound (CH3Li) is often used as a base in organic reaction... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. homepages.bluffton.edu [homepages.bluffton.edu]

- 13. chemtube3d.com [chemtube3d.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 16. echemi.com [echemi.com]

- 17. s3.amazonaws.com [s3.amazonaws.com]

- 18. ehs.ucr.edu [ehs.ucr.edu]

- 19. Organic Syntheses Procedure [orgsyn.org]

A Century of Innovation: The History and Discovery of Organolithium Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of organolithium reagents marked a pivotal moment in the advancement of synthetic organic chemistry. These highly reactive species, characterized by a carbon-lithium bond, have become indispensable tools for the construction of complex molecules, finding widespread application in academic research, industrial processes, and pharmaceutical development. This technical guide provides a comprehensive overview of the historical milestones, key scientific contributors, and foundational experimental work that established organolithium reagents as a cornerstone of modern chemical synthesis.

A New Class of Organometallics: The Pioneering Work of Wilhelm Schlenk

The journey into the world of organolithium chemistry began in 1917, a century after the discovery of lithium itself. The German chemist Wilhelm Schlenk, already renowned for his work on air-sensitive compounds and the development of the eponymous "Schlenk flask," was the first to successfully synthesize and isolate organolithium compounds.[1][2] His initial method involved the transmetalation of organomercury compounds, such as diethylmercury (B1204316), with metallic lithium.[1] This groundbreaking work laid the foundation for a new class of organometallic reagents.

Schlenk's Original Synthesis of Ethyllithium (B1215237) (1917)

Schlenk's pioneering synthesis of ethyllithium was a landmark achievement, demonstrating the feasibility of preparing these highly reactive compounds. The experimental protocol, as described in his seminal publications, involved the reaction of diethylmercury with metallic lithium in a suitable solvent.

Experimental Protocol: Synthesis of Ethyllithium via Transmetalation

-

Reactants: Diethylmercury ((C₂H₅)₂Hg) and metallic lithium (Li).

-

Solvent: Anhydrous petroleum ether or benzene (B151609).

-

Procedure:

-

Small pieces of metallic lithium were added to a solution of diethylmercury in the chosen anhydrous solvent under an inert atmosphere.

-

The reaction mixture was stirred, leading to the formation of a precipitate of metallic mercury and a solution of ethyllithium.

-

The reaction is represented by the following equation: (C₂H₅)₂Hg + 2Li → 2C₂H₅Li + Hg

-

-

Observations: Schlenk noted that ethyllithium was soluble in hydrocarbons, which allowed for its separation from the precipitated mercury.[1] In contrast, he found that methyllithium and phenyllithium, which he also synthesized, were insoluble in these solvents.[1]

The 1930s: A Decade of Expansion and Innovation

The 1930s witnessed a surge of interest in organolithium chemistry, with several key figures making profound contributions that significantly expanded the synthetic utility of these reagents.

Karl Ziegler: Direct Synthesis and the "Aufbau" Reaction

In 1930, Karl Ziegler developed a more practical and direct method for the synthesis of organolithium compounds, avoiding the use of toxic organomercury precursors.[3] His method involved the direct reaction of organic halides with metallic lithium. This "direct synthesis" became a cornerstone for the preparation of a wide range of organolithium reagents.

Experimental Protocol: Ziegler's Direct Synthesis of Ethyllithium

-

Reactants: Ethyl chloride (C₂H₅Cl) and metallic lithium (Li).

-

Solvent: Anhydrous benzene or petroleum ether.

-

Procedure:

-

Metallic lithium was finely dispersed in the anhydrous solvent.

-

Ethyl chloride was then introduced to the lithium dispersion, initiating the reaction.

-

The reaction, which is highly exothermic, proceeds as follows: C₂H₅Cl + 2Li → C₂H₅Li + LiCl

-

-

Significance: Ziegler's direct synthesis was a major advancement, making organolithium reagents much more accessible for synthetic chemists.[3]

Ziegler's contributions extended beyond synthesis. He discovered the "Aufbau" (build-up) reaction, where ethylene (B1197577) inserts into the carbon-lithium bond of an alkyllithium, leading to the formation of longer-chain organolithium compounds. This discovery laid the groundwork for the development of polymerization catalysts.

Henry Gilman and Georg Wittig: The Dawn of Metal-Halogen Exchange

Independently and nearly simultaneously in the late 1930s, Henry Gilman in the United States and Georg Wittig in Germany discovered the metal-halogen exchange reaction.[4][5] This reaction, where an organolithium compound reacts with an organic halide to form a new organolithium species and a new organic halide, proved to be an exceptionally versatile method for preparing a wide variety of organolithium reagents, particularly those that were difficult to access through direct synthesis.

Experimental Protocol: Gilman-Wittig Metal-Halogen Exchange

-

Reactants: An organolithium reagent (e.g., n-butyllithium) and an organic halide (e.g., bromobenzene).

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Procedure:

-

The organic halide was dissolved in the anhydrous ether solvent.

-

The organolithium reagent was then added to the solution, typically at low temperatures to control the reaction's exothermicity.

-

The exchange reaction proceeds to an equilibrium that favors the formation of the more stable organolithium species. For example: n-C₄H₉Li + C₆H₅Br ⇌ C₆H₅Li + n-C₄H₉Br

-

-

Impact: The metal-halogen exchange reaction opened up new avenues for the synthesis of functionalized organolithium reagents, as the reaction conditions are often mild enough to tolerate a variety of functional groups.[4][5]

Unraveling the Structure: The Concept of Aggregation

A crucial aspect of understanding the reactivity of organolithium reagents is their tendency to form aggregates in solution.[6] Early studies in the mid-20th century, utilizing techniques like cryoscopy, revealed that simple alkyllithiums such as n-butyllithium exist as hexamers in hydrocarbon solvents and as tetramers in ethereal solvents.[1] This aggregation is a consequence of the electron-deficient nature of the lithium atom and the highly polar carbon-lithium bond. The degree of aggregation was found to be dependent on the steric bulk of the organic group, the nature of the solvent, and the presence of coordinating ligands.[1][6]

| Organolithium Reagent | Solvent | Predominant Aggregation State (n) |

| n-Butyllithium | Cyclohexane | 6 |

| n-Butyllithium | Benzene | 6 |

| n-Butyllithium | Diethyl Ether | 4 |

| n-Butyllithium | Tetrahydrofuran (THF) | 4 |

| sec-Butyllithium | Cyclohexane | 4 |

| tert-Butyllithium | Cyclohexane | 4 |

| This compound | Diethyl Ether | 4 |

| Phenyllithium | Diethyl Ether | 2-4 |

Table 1: Early Cryoscopic Data on the Aggregation of Organolithium Reagents.

The understanding that organolithium reagents exist as aggregates was a significant step in rationalizing their reactivity, as the dissociation of these aggregates is often a prerequisite for their reaction.

Quantifying Reactivity: The Gilman Double Titration

The high reactivity of organolithium reagents necessitates accurate methods for determining their concentration in solution. Henry Gilman developed a reliable and widely adopted method known as the "Gilman double titration."[2] This method allows for the determination of both the active organolithium concentration and the concentration of non-nucleophilic basic impurities, such as lithium alkoxides, which can form upon exposure to air.

Experimental Protocol: Gilman Double Titration

-

Total Base Titration:

-

An aliquot of the organolithium solution is hydrolyzed with water.

-

The resulting solution, containing lithium hydroxide (B78521) from the organolithium and any pre-existing basic impurities, is then titrated with a standardized acid (e.g., HCl) using an indicator like phenolphthalein. This gives the total base concentration.

-

-

Residual Base Titration:

-

A second, identical aliquot of the organolithium solution is reacted with an excess of a reactive organic halide, such as 1,2-dibromoethane (B42909) or benzyl (B1604629) chloride. The organolithium reagent reacts to form a non-basic product.

-

The remaining basic impurities are then titrated with the same standardized acid. This gives the concentration of the residual base.

-

-

Calculation:

-

The concentration of the active organolithium reagent is calculated by subtracting the residual base concentration from the total base concentration.

-

Logical Progression of Discovery

The history of organolithium reagents is a clear example of how scientific knowledge builds upon previous discoveries. The following diagram illustrates the logical flow of key advancements and the interconnectedness of the pioneering scientists' contributions.

This diagram illustrates how Schlenk's initial discovery paved the way for Ziegler's more practical synthesis. The increased availability of organolithium reagents from Ziegler's method then enabled the independent discoveries of metal-halogen exchange by Gilman and Wittig. The expanding repertoire of these reagents necessitated a deeper understanding of their nature in solution, leading to the elucidation of their aggregated structures. Finally, the need for reliable quantification in synthetic applications was addressed by Gilman's double titration method.

Conclusion

The history of organolithium reagents is a testament to the ingenuity and perseverance of a handful of pioneering chemists. From Schlenk's initial foray into a new class of organometallics to the development of versatile synthetic methods by Ziegler, Gilman, and Wittig, the first half of the 20th century laid the critical groundwork for the indispensable role that organolithium reagents play in modern chemistry. The subsequent elucidation of their structural complexities and the development of reliable analytical techniques have further solidified their importance. For today's researchers, scientists, and drug development professionals, a deep understanding of this rich history provides a valuable context for the continued innovation and application of these powerful synthetic tools.

References

Methyllithium (CAS 917-54-4): A Technical Guide for Researchers

Methyllithium (CH₃Li) is the simplest organolithium reagent, identified by CAS number 917-54-4.[1][2][3] It is a cornerstone reagent in organic and organometallic chemistry, prized for its dual functionality as a potent nucleophile and a strong base.[4][5][6] These characteristics make it indispensable for constructing complex molecular architectures, particularly in the synthesis of active pharmaceutical ingredients (APIs) and for the creation of diverse molecular libraries for drug screening.[4] However, its high reactivity also renders it pyrophoric, catching fire spontaneously in air, and it reacts violently with water.[3][7][8] Therefore, all operations involving this compound demand strict anhydrous and inert atmosphere techniques.[1][3]

This guide provides an in-depth overview of this compound, covering its properties, safety protocols, synthesis, and applications, with a focus on providing actionable information for professionals in research and drug development.

Physicochemical and Safety Properties

This compound is commercially available as a solution, typically in ethers like diethyl ether or diethoxymethane (B1583516).[1][9] Its properties can vary slightly depending on the solvent and whether it is complexed with lithium halides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 917-54-4 | [1][2][3] |

| Molecular Formula | CH₃Li | [1][2] |

| Molar Mass | 21.98 g/mol | [1][3] |

| Appearance | Colorless to yellowish solution | [9] |

| Structure | Oligomeric; forms tetrameric or hexameric clusters in solution and solid state. | [1][3] |

| Solubility | Soluble in diethyl ether and tetrahydrofuran; insoluble in alkanes. | [1][9] |

| Density | ~0.846 g/mL (for 3.1M solution in diethoxymethane at 25 °C) | |

| Storage Temperature | 2-8°C (Refrigerated) | [7][10] |

Table 2: Hazard and Safety Information

| Identifier | Rating/Statement | Source(s) |

| NFPA 704 | Health: 3, Flammability: 4, Instability: 2, Special: W (Reacts with water) | [3] |